molecular formula CuSi B089255 Copper silicide (Cu5Si) CAS No. 12159-07-8

Copper silicide (Cu5Si)

Cat. No.: B089255
CAS No.: 12159-07-8
M. Wt: 91.63 g/mol
InChI Key: WCCJDBZJUYKDBF-UHFFFAOYSA-N
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Description

Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

Preparation Methods

Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .

Chemical Reactions Analysis

Oxidation Reactions

Copper silicide undergoes oxidation when exposed to oxygen or oxidizing agents, forming copper oxides and silicon dioxide. This reaction is critical in high-temperature environments, such as semiconductor manufacturing.

Example Reaction:
Cu5Si+O2CuO+SiO2\text{Cu}_5\text{Si}+\text{O}_2\rightarrow \text{CuO}+\text{SiO}_2

ConditionsProductsKey Observations
High-temperature (≥400°C)CuO, SiO₂Forms passivation layers on copper interconnects, enhancing device durability .
Ambient oxidationCu₂O, SiO₂Surface oxidation observed in copper-rich precipitates within silicon matrices .

Reduction Reactions

Cu₅Si participates in reduction processes, particularly in electrochemical applications. It serves as a catalyst for the reduction of carbon dioxide (CO₂) into multi-carbon products.

Electrochemical CO₂ Reduction (eCO₂RR):
CO2+2H2OC2H5OH+2O2\text{CO}_2+2\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_5\text{OH}+2\text{O}_2

ParameterEthanol (C₂H₅OH)Acetate (CH₃COO⁻)
pH Neutral (∼79% selectivity)Alkaline (∼72% selectivity)
Catalyst Stability Stable for >720 hours
Key Mechanism Enhanced C–C coupling due to prolonged intermediate residence time in porous Cu₅Si nanostructures .

Solid-State Formation Reactions

Cu₅Si forms via solid-state reactions between copper and silicon, typically under controlled thermal conditions.

Reaction Pathway:

  • Amorphous Layer Formation: Cu + a-Si → amorphous Cu-Si.

  • Nucleation: Cu₃Si clusters form at 150–200°C.

  • Crystallization: Cu₃Si converts to Cu₅Si at 467°C .

Phase TransitionActivation Energy (Eₐ)ΔH (kJ/mol)
Cu₃Si → Cu₅Si149.7 kJ/mol−8.4 ± 0.4

Substitution Reactions

Cu₅Si can undergo substitution reactions where silicon atoms are replaced by other elements, such as germanium, under specific conditions.

Example:
Cu5Si+GeCu5Ge+Si\text{Cu}_5\text{Si}+\text{Ge}\rightarrow \text{Cu}_5\text{Ge}+\text{Si}

ApplicationRelevance
Nanowire SynthesisEnables growth of Cu₁₅Si₄ nanowires for advanced electronics .

Reaction Kinetics and Stability

  • Thermal Stability: Cu₅Si remains stable up to 825°C, beyond which decomposition occurs .

  • Hydrolytic Stability: Insoluble in water, preventing unintended hydrolysis in humid environments .

Scientific Research Applications

Electrochemical Reduction : Cu5Si serves as a catalyst in the electrochemical reduction of carbon dioxide into valuable multi-carbon products, such as ethanol and acetic acid. This application highlights its potential role in sustainable energy solutions.

Mechanism : The catalytic activity of Cu5Si is attributed to its ability to facilitate electron transfer processes during the reduction reactions, making it a valuable component in developing carbon capture technologies.

ReactionProducts
CO2 + 2H2O → C2H5OH + 2O2Ethanol
2 CO2 + 4H2O → C2H4 + 4O2Ethylene

Solar Cells and Photovoltaics

Copper silicide is increasingly being utilized in the manufacturing of solar cells and photovoltaic devices. Its conductive properties make it suitable for use as a component in conductive layers or electrodes within these technologies.

Application Insights : Cu5Si can enhance the efficiency of solar cells by improving charge carrier transport, thereby increasing overall energy conversion efficiency .

Thermal Interface Materials

Due to its high thermal conductivity, copper silicide is used in thermal interface materials (TIMs) that are essential for efficient heat dissipation in electronic components such as CPUs and GPUs.

ApplicationFunctionality
TIMsEnhances heat dissipation
High-Temperature ApplicationsStability at elevated temperatures

Additive Manufacturing

With advancements in additive manufacturing technologies, Cu5Si powder is being explored for use in 3D printing processes, particularly for producing complex electronic components that require high conductivity and thermal stability.

Biomedical Applications

While less common, there is potential for copper silicide to be used in biomedical devices and sensors due to its biocompatibility and electrical properties. Ongoing research is investigating its applicability in developing sensors for medical diagnostics.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Semiconductor IndustryDiffusion barrier filmsEnhanced reliability of electronic devices
Catalytic ApplicationsCO2 reduction catalystSustainable energy production
Solar CellsConductive layersImproved energy conversion efficiency
Thermal Interface MaterialsEfficient heat dissipationEnhanced performance of electronic components
Additive Manufacturing3D printing for electronicsProduction of complex geometries
Biomedical ApplicationsPotential use in sensorsBiocompatibility

Comparison with Similar Compounds

Copper silicide can be compared with other silicides such as:

    Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.

    Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.

    Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.

Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .

Properties

CAS No.

12159-07-8

Molecular Formula

CuSi

Molecular Weight

91.63 g/mol

IUPAC Name

copper;silicon

InChI

InChI=1S/Cu.Si

InChI Key

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[Si].[Cu]

Key on ui other cas no.

12159-07-8

Pictograms

Irritant

Origin of Product

United States

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